methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a fascinating compound with a complex structure. Let’s break it down:
Molecular Formula: C₁₉H₂₀N₄O₄
Average Mass: 388.42 g/mol
Monoisotopic Mass: 388.16 g/mol
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common method involves the Fischer indole synthesis, which combines a cyclohexanone derivative and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. The resulting tricyclic indole can be further transformed into our target compound .
Industrial Production: While specific industrial production methods are proprietary, laboratories often scale up the synthetic routes mentioned above. Optimization for yield, purity, and safety considerations play a crucial role in large-scale production.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the pyrazole ring or the phenyl group.
Reduction: Reduction reactions may alter the carbonyl group or the double bond.
Substitution: Substituents on the phenyl ring can be replaced.
Condensation: Formation of imines or enaminones.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines).
Condensation: Acidic or basic conditions for imine/enaminone formation.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields a corresponding alcohol.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Anticancer Potential: Investigations explore its effects on cancer cells.
Microbial Activity: Researchers study its antimicrobial properties.
Drug Development: It could be a lead compound for drug development.
Fine Chemicals: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting gene expression or enzyme activity.
Comparison with Similar Compounds
While unique, this compound shares features with related pyrazolines and indoles. Further studies can elucidate its distinct properties.
Biological Activity
Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a compound with a complex structure that includes a pyrazole ring and various functional groups, contributing to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in pharmaceuticals.
Structural Characteristics
The molecular formula of this compound is C16H19N3O4, and it has a molecular weight of 317.34 g/mol. The structure features:
- Pyrazole ring : Known for its role in various biological activities.
- Phenyl group : Often associated with anti-inflammatory and analgesic properties.
- Amine and ester functional groups : Contributing to the compound's reactivity and interaction with biological targets.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic effects. These activities are attributed to its ability to modulate inflammatory pathways and inhibit pain signaling mechanisms. Specific findings include:
- In vitro studies : Indicated binding to receptors involved in inflammatory responses, suggesting potential for therapeutic applications in treating pain and inflammation.
- Mechanistic insights : The compound may influence signaling pathways related to cytokine production and cell proliferation, which are crucial in inflammation.
Anticancer Potential
Research suggests that this compound may also have anticancer properties. Its structural similarities to known anticancer agents hint at a possible mechanism of action involving:
- Cell cycle arrest : Inhibition of key enzymes involved in cell division.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Case Studies
Several case studies have explored the biological activity of similar compounds within the pyrazole class:
The mechanisms through which this compound exerts its biological effects are still under investigation. Notable hypotheses include:
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
methyl 2-[4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C16H19N3O4/c1-11(17-8-9-20)15-13(10-14(21)23-2)18-19(16(15)22)12-6-4-3-5-7-12/h3-7,18,20H,8-10H2,1-2H3 |
InChI Key |
JERIXRNIRIIHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCO)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC |
Origin of Product |
United States |
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